molecular formula C23H16N2O4 B10891961 2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid

2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B10891961
M. Wt: 384.4 g/mol
InChI Key: BXCCQTKWOUKAOD-GHRIWEEISA-N
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Description

2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound with the molecular formula C23H16N2O4 It is characterized by the presence of a cyano group, a phenoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like diethyl ether at room temperature with vigorous stirring . The resulting intermediate is then further reacted with benzoic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The cyano group and phenoxyphenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Cyanoprop-2-yl 3-phenoxybenzoate
  • 2-Cyanoprop-2-yl benzoate

Comparison: Compared to similar compounds, 2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to its specific structural features, such as the combination of a cyano group and a phenoxyphenyl group.

This detailed article provides a comprehensive overview of 2-{[(E)-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C23H16N2O4/c24-15-17(22(26)25-21-12-5-4-11-20(21)23(27)28)13-16-7-6-10-19(14-16)29-18-8-2-1-3-9-18/h1-14H,(H,25,26)(H,27,28)/b17-13+

InChI Key

BXCCQTKWOUKAOD-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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